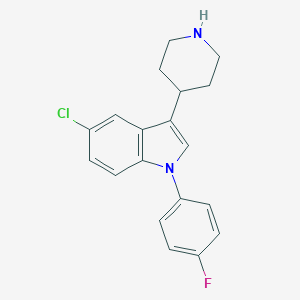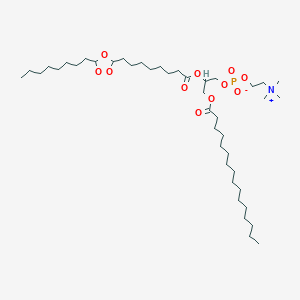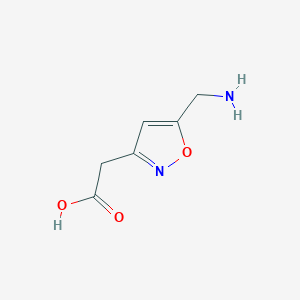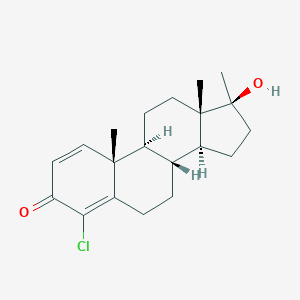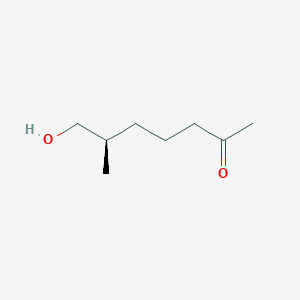
(6R)-7-Hydroxy-6-methylheptan-2-one
Übersicht
Beschreibung
(6R)-7-Hydroxy-6-methylheptan-2-one, also known as β-Hydroxyisovalerone, is a chiral compound that belongs to the class of ketones. This compound has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of (6R)-7-Hydroxy-6-methylheptan-2-one is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes in the body. This inhibition may lead to changes in biochemical and physiological processes, which may have potential therapeutic effects.
Biochemische Und Physiologische Effekte
(6R)-7-Hydroxy-6-methylheptan-2-one has been shown to have various biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, (6R)-7-Hydroxy-6-methylheptan-2-one has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (6R)-7-Hydroxy-6-methylheptan-2-one in lab experiments is its high enantiomeric excess, which makes it a useful chiral building block. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using (6R)-7-Hydroxy-6-methylheptan-2-one in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of (6R)-7-Hydroxy-6-methylheptan-2-one. One area of research could be the identification of new applications for this compound, such as its use in the treatment of other diseases. Additionally, further research could be done to better understand the mechanism of action of (6R)-7-Hydroxy-6-methylheptan-2-one and to develop more effective synthesis methods for this compound. Finally, the development of new derivatives of (6R)-7-Hydroxy-6-methylheptan-2-one could lead to the discovery of new compounds with even more potent therapeutic effects.
Wissenschaftliche Forschungsanwendungen
(6R)-7-Hydroxy-6-methylheptan-2-one has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is its use as a chiral building block in the synthesis of pharmaceuticals and natural products. This compound has also been studied for its potential use as a flavor and fragrance compound.
Eigenschaften
CAS-Nummer |
130486-78-1 |
|---|---|
Produktname |
(6R)-7-Hydroxy-6-methylheptan-2-one |
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(6R)-7-hydroxy-6-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)4-3-5-8(2)10/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
GWRSINQMTFUHBY-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](CCCC(=O)C)CO |
SMILES |
CC(CCCC(=O)C)CO |
Kanonische SMILES |
CC(CCCC(=O)C)CO |
Synonyme |
2-Heptanone, 7-hydroxy-6-methyl-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

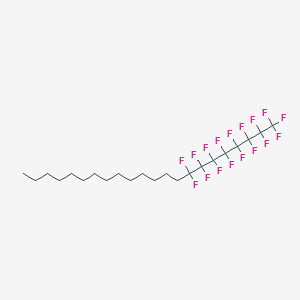
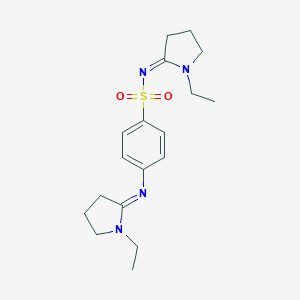
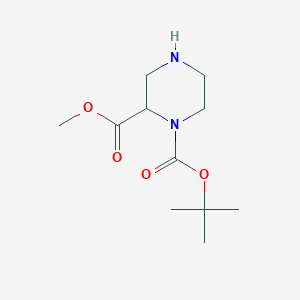
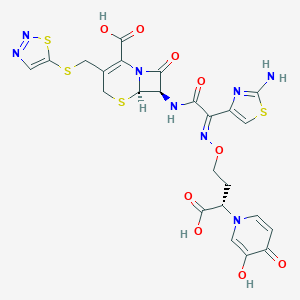
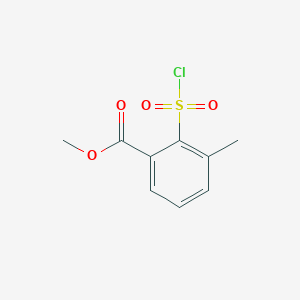
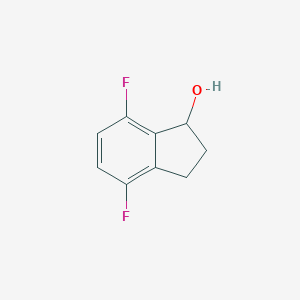
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)
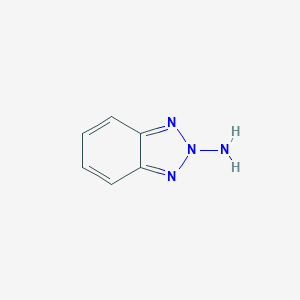
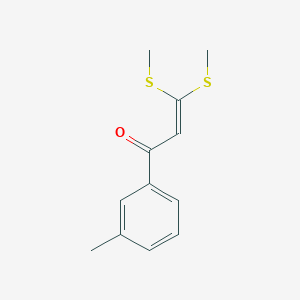
![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
